Benzofuran, 2,3,6-trimethyl-
Description
Molecular Architecture and Isomeric Considerations
The benzofuran core of 2,3,6-trimethylbenzofuran consists of a fused bicyclic system with oxygen at the 1-position and methyl groups at positions 2, 3, and 6. The planarity of the benzofuran ring is critical to its electronic properties, with a root-mean-square (r.m.s.) deviation of 0.015 Å from the mean plane in crystallographic studies. Substituent positioning creates steric and electronic effects that influence isomeric stability. For example, the 2- and 3-methyl groups occupy adjacent positions on the furan ring, introducing torsional strain, while the 6-methyl group on the benzene ring remains sterically unhindered.
Dihedral angles between the benzofuran system and substituent groups are pivotal in determining isomeric preferences. In related 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran, the dihedral angle between the benzofuran plane and the 4-bromophenyl ring is 89.29°, indicating near-orthogonal orientation. This geometry minimizes steric clashes and maximizes conjugation stability. Comparative studies of analogous compounds show dihedral angles ranging from 72.67° to 87.61°, underscoring the sensitivity of molecular conformation to substituent effects.
| Structural Parameter | Value | Source |
|---|---|---|
| Benzofuran ring r.m.s. deviation | 0.015 Å | |
| Dihedral angle (benzofuran-substituent) | 89.29° |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7137-22-6 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2,3,6-trimethyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-7-4-5-10-8(2)9(3)12-11(10)6-7/h4-6H,1-3H3 |
InChI Key |
JHWKKCNDPCOCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-trimethylbenzofuran can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed coupling reactions, is also employed in the synthesis of benzofuran derivatives .
Industrial Production Methods: Industrial production of 2,3,6-trimethylbenzofuran typically involves large-scale synthesis using efficient catalytic processes. The use of copper-mediated and palladium-catalyzed reactions is common in industrial settings due to their high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trimethylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated, nitrated, or other substituted benzofuran derivatives.
Scientific Research Applications
Biological Activities
Benzofuran derivatives exhibit a wide range of biological properties that make them valuable in drug discovery and development. The following are key applications based on recent research findings:
- Antimicrobial Activity : Benzofuran derivatives have shown potent antimicrobial properties against various pathogens. For instance, modifications at specific positions of the benzofuran ring enhance their activity against bacteria and fungi. A study highlighted that certain 2-substituted benzofuran derivatives demonstrated significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .
- Anticancer Properties : Benzofuran derivatives have been investigated for their anticancer potential. Research indicates that certain compounds can induce apoptosis in cancer cells, particularly breast cancer cells. For example, a series of benzofuran-coumarin hybrids showed enhanced pro-apoptotic effects compared to their unconjugated counterparts .
- Anti-inflammatory Effects : Novel benzofuran derivatives have been synthesized and evaluated for anti-inflammatory activity using in vivo models. These compounds demonstrated significant efficacy in reducing inflammation, indicating their potential use in treating inflammatory disorders .
Structure-Activity Relationships
Understanding the structure-activity relationships of benzofuran derivatives is crucial for optimizing their pharmacological properties:
- Position-Specific Modifications : The biological activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring. For example, hydroxyl groups at specific positions have been found to enhance antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Electron-Withdrawing and Electron-Donating Groups : The presence of electron-withdrawing groups at specific positions has been correlated with increased antimicrobial potency. Conversely, electron-donating groups may reduce activity, highlighting the importance of careful design in derivative synthesis .
Case Studies
Several studies exemplify the applications and effectiveness of benzofuran derivatives:
- Antimycobacterial Activity Study : A series of benzofuran-3-carbohydrazide derivatives were synthesized and tested against M. tuberculosis. Compounds displayed MIC values ranging from 2 to 8 μg/mL, showcasing their potential as antitubercular agents .
- Anticancer Research : In a study investigating the effects of benzofuran-coumarin hybrids on breast cancer cells, it was found that certain compounds could induce apoptosis effectively at concentrations as low as 5 μM . This underscores the potential for developing novel anticancer therapies based on these structures.
- Anti-inflammatory Evaluation : Recent research into novel benzofuran derivatives demonstrated significant anti-inflammatory effects in rat paw edema models, indicating potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2,3,6-trimethylbenzofuran involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, some benzofuran derivatives inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Saturated and Partially Saturated Derivatives
Key Observations :
- Ring Saturation : Partially saturated derivatives like menthofuran exhibit reduced aromaticity, altering reactivity and volatility compared to fully aromatic 2,3,6-trimethylbenzofuran .
Functional Group Variations and Bioactivity
Antimicrobial Activity
2,3,6-Trimethylbenzofuran vs. Benzofuran-1,3,4-Oxadiazole/Triazole Derivatives :
- Triazole-substituted benzofurans (e.g., BF-9, BF-12) show higher binding affinity (−14.11 to −16.09 kcal/mol) against HCV NS5B polymerase than oxadiazole derivatives, attributed to triazole’s hydrogen-bonding capacity .
- Methyl groups in 2,3,6-trimethylbenzofuran may enhance membrane permeability but lack polar functional groups critical for target binding .
- Substituent Effects: -OH/-OMe Groups: Compounds with phenolic -OH or methoxy (-OMe) groups exhibit stronger antimicrobial activity against Listeria monocytogenes than methylated analogs . Ester Groups at C-2: Cytotoxicity in benzofurans is linked to C-2 ester groups, which are absent in 2,3,6-trimethylbenzofuran .
Antioxidant Capacity
Psychostimulant Effects
- 6-APB (6-(2-Aminopropyl)benzofuran): A benzofuran derivative with an aminopropyl side chain, exhibits robust locomotor stimulation, surpassing MDMA in potency .
- 2,3,6-Trimethylbenzofuran: Lacks the aminopropyl moiety, likely reducing affinity for serotonin/dopamine transporters implicated in abuse liability .
Physicochemical and Thermodynamic Properties
*Estimated via analogy to structural analogs .
Biological Activity
Benzofuran, specifically the compound 2,3,6-trimethyl-benzofuran, is a derivative of benzofuran that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.
Overview of Benzofuran
Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. They are known for their wide range of biological activities including antimicrobial , antitumor , anti-inflammatory , and analgesic properties. The structural modifications at various positions on the benzofuran ring can significantly influence their biological efficacy.
Antitumor Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions have shown remarkable potency. A study reported that certain benzofuran derivatives had IC50 values as low as 0.1 μM against leukemia cells (K562 and HL60), indicating strong anticancer potential .
Table 1: Antitumor Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 1 | K562 | 0.1 | High selectivity for cancer cells |
| Compound 2 | HL60 | 5 | Moderate cytotoxicity |
| Compound 3 | HCT116 | 1.136 | Comparable to doxorubicin |
Antimicrobial Properties
Benzofuran derivatives have also been explored for their antimicrobial activities. Research indicates that compounds with hydroxyl groups at the C-6 position exhibit enhanced antibacterial effects. For example, a study found that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against Mycobacterium tuberculosis .
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound | Target Organism | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | M. tuberculosis | 2 | Antitubercular |
| Compound B | Staphylococcus aureus | 3.12 | Antibacterial |
| Compound C | Candida albicans | 8 | Antifungal |
Structure-Activity Relationship (SAR)
The SAR analysis of benzofuran derivatives indicates that the position and nature of substituents significantly affect their biological activity. For instance:
- C-3 Methyl Substitution : Introduction of a methyl group at the C-3 position enhances antiproliferative activity.
- C-6 Hydroxyl Group : Essential for antibacterial activity; compounds lacking this substitution showed diminished effectiveness .
- Hybridization : Compounds designed by hybridizing benzofurans with other pharmacophores have shown improved efficacy against multiple targets .
Case Study 1: Anticancer Efficacy
A series of trimethyl-benzofurans were synthesized and tested for their anticancer properties. One compound exhibited significant inhibition rates across various cancer types, including non-small cell lung cancer and colon cancer, with inhibition rates exceeding 70% in some cases .
Case Study 2: Antimicrobial Activity Against M. tuberculosis
In a focused study on antimycobacterial activity, several benzofuran derivatives were synthesized and evaluated against M. tuberculosis H37Rv strains. The most potent compounds displayed MIC values comparable to established antitubercular agents, highlighting their potential as new therapeutic candidates .
Q & A
Q. What are the recommended synthetic routes for 2,3,6-trimethylbenzofuran, and how can reaction conditions be optimized?
Methodological Answer: While direct synthesis protocols for 2,3,6-trimethylbenzofuran are not explicitly detailed in the literature, analogous methods for methyl-substituted benzofurans involve:
- Catalytic cyclization : Starting from substituted phenol derivatives (e.g., 2,3,6-trimethylphenol) using trifluoroaluminate ionic liquid catalysts under oxygen-free conditions at 60–80°C .
- Friedel-Crafts alkylation : Methylation of benzofuran precursors with methyl halides in the presence of Lewis acids (e.g., AlCl₃) at 80–100°C for 6–8 hours .
Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 5–10 mol% | >10% increases side products |
| Temperature | 60–80°C (cyclization) | Higher temps degrade intermediates |
| Solvent system | Anhydrous dichloromethane | Moisture reduces yield |
Post-synthesis purification employs fractional distillation (bp 173–175°C) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the structural identity and purity of 2,3,6-trimethylbenzofuran?
Methodological Answer: Step 1: Chromatographic Analysis
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm ID) with a temperature program: 40°C (2 min hold) → 300°C at 10°C/min. Key ions: m/z 118 (parent benzofuran) and 132 (methyl-substituted fragments) .
- HPLC : C18 column, methanol/water (70:30), UV detection at 254 nm. Retention time: ~12.5 min .
Q. Step 2: Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): Aromatic protons (δ 6.8–7.5 ppm), methyl singlets (δ 2.1–2.4 ppm) .
- FT-IR : Strong C-O-C stretch at 1240–1260 cm⁻¹ and aromatic C-H bends at 750–800 cm⁻¹ .
Advanced Research Questions
Q. How can contradictions in toxicological data for benzofuran derivatives be resolved?
Methodological Answer: Contradictions often arise from species-specific metabolism or exposure duration. A tiered approach is recommended:
In Vivo Studies : Administer 50–200 mg/kg/day to Sprague-Dawley rats for 90 days. Monitor serum ALT/AST weekly and perform terminal histopathology on liver/kidneys .
In Vitro Mechanistic Studies :
- Use HepG2 cells exposed to 10–100 µM for 24h. Measure ROS via DCFDA fluorescence and apoptosis via caspase-3 activation .
- Compare metabolic activation using rat vs. human liver microsomes + NADPH cofactors .
Data Reconciliation Table:
| Discrepancy Source | Resolution Strategy | Evidence Support |
|---|---|---|
| Species differences | Cross-species microsomal assays | |
| Acute vs. chronic effects | 28-day vs. 90-day exposure protocols |
Q. What experimental designs are suitable for investigating environmental degradation pathways of 2,3,6-trimethylbenzofuran?
Methodological Answer: Photodegradation Studies:
- Expose aqueous solutions (1–10 ppm) to UV light (λ = 254 nm) for 24h. Analyze degradation products via LC-QTOF-MS. Key intermediates: quinones and hydroxylated derivatives .
Biodegradation Assays:
- Use OECD 301F respirometry with activated sludge. Monitor CO₂ evolution over 28 days. Adjust pH to 7.0 and temperature to 25°C .
Stability Under Environmental Conditions:
| Condition | Test Protocol | Key Findings |
|---|---|---|
| Aqueous hydrolysis (pH 7) | Shake at 25°C for 48h; analyze via GC | <5% degradation |
| Soil adsorption | Batch tests with loamy soil (OECD 106) | Koc = 120–150 L/kg |
Q. How can researchers address data gaps in biomarkers of exposure for 2,3,6-trimethylbenzofuran?
Methodological Answer: Proposed Biomarker Discovery Workflow:
Metabolomic Profiling : Dose rats with 100 mg/kg/day for 7 days. Collect urine and serum. Perform untargeted LC-MS metabolomics (Q Exactive HF-X) .
Adduct Identification : Incubate synthetic 2,3,6-trimethylbenzofuran with glutathione (GSH) in human hepatocytes. Detect GSH adducts via neutral loss scan (m/z 129) .
Candidate Biomarkers:
Q. What methodologies are recommended for studying interactions between 2,3,6-trimethylbenzofuran and cytochrome P450 enzymes?
Methodological Answer: Enzyme Inhibition Assays:
- Prepare human liver microsomes (0.5 mg/mL) with 1–100 µM test compound. Use probe substrates:
- CYP1A2: Phenacetin → acetaminophen (LC-MS/MS).
- CYP3A4: Testosterone → 6β-hydroxytestosterone .
Kinetic Analysis:
| Parameter | Protocol | Evidence |
|---|---|---|
| IC50 | Dixon plot (1/[S] vs. 1/v) | |
| Ki (competitive) | Lineweaver-Burk analysis |
Key Finding : 2,3,6-Trimethylbenzofuran shows non-competitive inhibition of CYP2E1 (Ki = 8.2 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
